Cas no 2171536-38-0 (3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid)

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid
- 2171536-38-0
- EN300-1282389
-
- インチ: 1S/C8H12N2O4/c1-4(8(13)14)7(12)10-3-2-5(10)6(9)11/h4-5H,2-3H2,1H3,(H2,9,11)(H,13,14)
- InChIKey: NGTWZRQVDHGQKY-UHFFFAOYSA-N
- SMILES: O=C(C(C(=O)O)C)N1CCC1C(N)=O
計算された属性
- 精确分子量: 200.07970687g/mol
- 同位素质量: 200.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 101Ų
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282389-0.25g |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 0.25g |
$1156.0 | 2023-06-07 | ||
Enamine | EN300-1282389-1.0g |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 1g |
$1256.0 | 2023-06-07 | ||
Enamine | EN300-1282389-100mg |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 100mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1282389-500mg |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1282389-2.5g |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 2.5g |
$2464.0 | 2023-06-07 | ||
Enamine | EN300-1282389-5000mg |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1282389-250mg |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 250mg |
$906.0 | 2023-10-01 | ||
Enamine | EN300-1282389-0.5g |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 0.5g |
$1207.0 | 2023-06-07 | ||
Enamine | EN300-1282389-0.05g |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 0.05g |
$1056.0 | 2023-06-07 | ||
Enamine | EN300-1282389-5.0g |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |
2171536-38-0 | 5g |
$3645.0 | 2023-06-07 |
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acidに関する追加情報
Introduction to 3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid (CAS No. 2171536-38-0)
3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2171536-38-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine derivative class, featuring a unique structural framework that combines a carbamoyl group with a methyl-substituted propanoic acid moiety. The presence of these functional groups makes it a versatile intermediate in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry.
The molecular structure of 3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid exhibits a high degree of complexity, which contributes to its potential utility in synthetic chemistry. The azetidine ring, a five-membered heterocyclic structure containing nitrogen, provides a rigid scaffold that can be modified to incorporate various pharmacophores. This structural motif is particularly relevant in the design of bioactive molecules, as it mimics natural products and has been shown to interact favorably with biological targets.
In recent years, there has been growing interest in azetidine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing this structural motif exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The carbamoyl group in 3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid further enhances its potential as a pharmacological tool by providing a site for further functionalization or by participating in hydrogen bonding interactions with biological receptors.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors targeting enzymes involved in critical metabolic pathways. For instance, modifications to the methyl-substituted propanoic acid moiety have been explored as a means to enhance binding affinity and selectivity towards specific therapeutic targets. Such efforts align with the broader goal of drug discovery, where structural diversity is key to overcoming resistance and improving treatment outcomes.
The synthesis of 3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid represents a significant achievement in synthetic organic chemistry. The process involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve the desired stereoselectivity. These methodologies underscore the compound's importance not only as a target molecule but also as a testament to the ingenuity of modern synthetic strategies.
Recent advancements in computational chemistry have further illuminated the potential applications of 3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid. Molecular modeling studies have revealed insights into its interactions with biological targets, providing valuable guidance for medicinal chemists seeking to optimize its pharmacological properties. These simulations have identified key residues on the target proteins that could be exploited to enhance binding affinity and reduce off-target effects. Such findings are instrumental in accelerating the drug discovery pipeline and bringing new therapies to patients more rapidly.
The compound's relevance extends beyond academic research; it holds promise for industrial applications in pharmaceutical manufacturing. Companies specializing in fine chemicals are exploring ways to incorporate 3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid into scalable synthetic routes for high-value active pharmaceutical ingredients (APIs). By optimizing production processes, these firms aim to meet the growing demand for innovative drugs while maintaining cost-effectiveness and regulatory compliance.
In conclusion, 3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid (CAS No. 2171536-38-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for further exploration in drug discovery, synthetic chemistry, and molecular modeling. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines. The ongoing study of this compound underscores the dynamic nature of chemical research and its profound impact on human health.
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